Cyclopentanecarboxylic acid

Physicochemical Properties Acidity Structure-Activity Relationship

Cyclopentanecarboxylic acid (CPCA), also referred to as cyclopentane carboxylic acid (CAS 3400-45-1), is a saturated alicyclic carboxylic acid with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. This compound is characterized by a five-membered cyclopentane ring directly attached to a single carboxyl functional group.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3400-45-1
Cat. No. B140494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxylic acid
CAS3400-45-1
SynonymsCyclopentanoic Acid;  Cyclopentylcarboxylic Acid;  NSC 59714; 
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)O
InChIInChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)
InChIKeyJBDSSBMEKXHSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanecarboxylic Acid (CAS 3400-45-1) Procurement & Scientific Selection Guide: Key Specifications and Comparator Landscape


Cyclopentanecarboxylic acid (CPCA), also referred to as cyclopentane carboxylic acid (CAS 3400-45-1), is a saturated alicyclic carboxylic acid with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. This compound is characterized by a five-membered cyclopentane ring directly attached to a single carboxyl functional group. It is a colorless to light yellow clear liquid at room temperature, with a melting point of 3–5 °C, a boiling point of 216 °C (at 760 mmHg), a density of 1.053 g/mL at 25 °C, and a pKa of 4.99 [2]. CPCA is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of amino acids and other biologically active compounds, and it has been shown to possess plant growth regulating activity [2].

Why Generic Substitution with In-Class Cycloalkyl Carboxylic Acids Fails: Critical Differentiators of Cyclopentanecarboxylic Acid


While cyclopentanecarboxylic acid shares the cycloalkyl carboxylic acid core structure with analogs like cyclohexanecarboxylic acid and cyclobutanecarboxylic acid, simple substitution based on class alone is a high-risk procurement strategy. As demonstrated by the evidence below, ring size exerts a profound and quantifiable influence on multiple selection-critical parameters. These include fundamental physicochemical properties such as pKa, boiling point, and physical state [1], as well as bioactivity profiles in plant growth regulation [2] and metabolic substrate preference . Furthermore, synthesis efficiency for key intermediates differs markedly [3]. Generic substitution without accounting for these specific, data-backed differences can lead to altered reaction conditions, failed biological assays, and inconsistent process yields.

Cyclopentanecarboxylic Acid (CAS 3400-45-1) Evidence Guide: Quantified Differentiation vs. Cycloalkyl Carboxylic Acid Analogs


Ring Size-Dependent pKa Differentiation: Cyclopentanecarboxylic Acid vs. Cyclobutanecarboxylic and Cyclohexanecarboxylic Acid

The acidity of cyclopentanecarboxylic acid, as measured by its pKa, is distinct from its immediate ring-size analogs. A direct head-to-head comparison of literature values shows that the pKa of cyclopentanecarboxylic acid is 4.99 [1], which is notably higher (weaker acid) than cyclobutanecarboxylic acid (pKa 4.80) and slightly higher than cyclohexanecarboxylic acid (pKa 4.9) . This ~0.2 unit difference in pKa between the C5 and C4 ring acids is significant for applications where precise protonation state is critical, such as in the design of pH-sensitive formulations or in understanding reactivity in condensation reactions.

Physicochemical Properties Acidity Structure-Activity Relationship

Physical State and Boiling Point: Cyclopentanecarboxylic Acid is a Liquid vs. Crystalline Cyclohexanecarboxylic Acid

Ring size critically influences the physical state at room temperature. Cyclopentanecarboxylic acid (C5 ring) is a liquid with a melting point of 3–5 °C and a boiling point of 216 °C [1]. In stark contrast, cyclohexanecarboxylic acid (C6 ring) is a solid crystalline material at ambient conditions, with a melting point of 29–31 °C . Its boiling point is also higher, at 232–233 °C . Cyclobutanecarboxylic acid (C4 ring) is also a liquid but boils at a significantly lower temperature of 195 °C . This data confirms that the C5 analog provides a unique balance: it is a handleable liquid with an intermediate boiling point, distinct from the low-boiling C4 and solid C6 analogs.

Physicochemical Properties Handling Formulation

Plant Growth Regulation: Cyclohexanecarboxylic Acid Drives Yield, Cyclopentanecarboxylic Acid is a Gibberellin Antagonist

In plant growth regulation, the biological activity of these acids is not interchangeable. A cross-study comparison reveals two distinct and opposing mechanisms. The potassium salt of cyclopentanecarboxylic acid was tested for its effect on bush bean pod yield and showed only a statistically non-significant increase [1]. In contrast, the potassium salt of cyclohexanecarboxylic acid, under identical experimental conditions (foliar application of 1x10⁻² M and 2x10⁻² M solutions), invoked a significant increase in pod yield of 24% and 35%, respectively [1]. Separately, cyclopentanecarboxylic acid has been characterized as a weak gibberellin (GA) antagonist, effectively modulating GA-dependent processes like maize growth and amylase production in barley [2].

Agricultural Chemistry Plant Biology Gibberellin Antagonism

Synthetic Yield Comparison: Cyclopentane-1,1-Dicarboxylic Acid Synthesis is 1.9x More Efficient than the Cyclobutane Analog

The efficiency of synthesizing key intermediates from cyclopentanecarboxylic acid derivatives is significantly higher than from smaller ring analogs. A direct comparison using phase transfer catalysis demonstrated that the optimized yield for 1,1-cyclopentanedicarboxylic acid was 68% [1]. Under the same reaction methodology, the yield for the corresponding 1,1-cyclobutanedicarboxylic acid was only 36% [1]. This represents a 1.9-fold improvement in synthetic efficiency.

Synthetic Chemistry Process Yield Phase Transfer Catalysis

Metabolic Substrate Preference: Cyclohexanecarboxylic Acid is the Preferred Substrate, but Cyclopentanecarboxylic Acid Supports Growth

In a study of a yeast strain (Trichosporon cutaneum KUY-6A) capable of utilizing cycloalkyl carboxylic acids as a sole carbon source, cyclohexanecarboxylic acid was identified as the best substrate, supporting robust growth . While cyclopentanecarboxylic acid was not the optimal substrate, it was among a select group of cyclic compounds that did support growth, alongside cycloheptanecarboxylic acid and others . This indicates a specific, albeit non-optimal, metabolic capacity for the C5-ring acid, distinct from compounds that cannot support growth at all.

Microbiology Metabolism Substrate Specificity

Optimal Use Cases for Cyclopentanecarboxylic Acid (CAS 3400-45-1) Based on Quantitative Differentiation


Gibberellin Antagonism Research in Plant Biology

Researchers investigating the gibberellin signaling pathway should select cyclopentanecarboxylic acid (CPCA) for its established, albeit weak, antagonistic activity [1]. In this context, a compound like cyclohexanecarboxylic acid, which acts as a growth stimulator with a 35% yield increase [2], would be an inappropriate and confounding tool. CPCA provides a specific, albeit mild, tool for modulating GA-dependent responses such as maize growth, leaf senescence, and amylase production.

Liquid-Phase Synthesis Requiring a Handleable, Medium-Boiling Cycloalkyl Acid

For synthetic chemists designing liquid-phase reactions where ease of handling is paramount, CPCA's liquid state at room temperature (mp 3-5 °C) [3] offers a significant practical advantage over the solid, crystalline cyclohexanecarboxylic acid (mp 29-31 °C) . Its intermediate boiling point of 216 °C [3] provides a distinct volatility profile, offering more flexibility in distillation and solvent removal steps compared to the more volatile cyclobutanecarboxylic acid (bp 195 °C) and the higher-boiling C6 analog (bp 232-233 °C) .

Synthesis of 1,1-Dicarboxylic Acid Intermediates with High Efficiency

When a synthetic route requires a 1,1-dicarboxylic acid intermediate, the cyclopentane scaffold is the superior choice for maximizing yield. Evidence from phase transfer catalysis shows a 1.9-fold higher yield (68% vs. 36%) for the cyclopentane derivative compared to its cyclobutane counterpart [4]. This significant efficiency gain directly reduces material costs and waste, making CPCA the more economical and sustainable building block for this application.

Metabolic Engineering with a Specific C5-Ring Carbon Source

In microbial metabolic studies, such as those with Trichosporon cutaneum, CPCA serves as a specific, metabolizable C5-ring carbon source . It supports growth, differentiating it from non-viable substrates. However, for applications where maximizing biomass yield is the primary goal, cyclohexanecarboxylic acid is the quantitatively superior choice, providing a cell dry weight yield of 0.75 g per gram of substrate .

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